5-Fluoro-4-methylpyrimidine
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Overview
Description
5-Fluoro-4-methylpyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methylpyrimidine typically involves the fluorination of 4-methylpyrimidine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents like Selectfluor. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Fluoro-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyrimidines are known for their use in cancer treatment, and this compound is investigated for similar applications.
Industry: It is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methylpyrimidine involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding to enzymes and receptors, altering their activity. In cancer research, fluorinated pyrimidines are known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to cell death .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with anticancer properties.
4-Fluoropyrimidine: A simpler fluorinated pyrimidine used in various chemical syntheses
Uniqueness: 5-Fluoro-4-methylpyrimidine is unique due to the presence of both a fluorine atom and a methyl group on the pyrimidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H5FN2 |
---|---|
Molecular Weight |
112.10 g/mol |
IUPAC Name |
5-fluoro-4-methylpyrimidine |
InChI |
InChI=1S/C5H5FN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 |
InChI Key |
MGQHDTIXRQVSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1F |
Origin of Product |
United States |
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